(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine
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Description
(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine is a useful research compound. Its molecular formula is C11H14N2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Compounds Synthesis
(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine derivatives have been utilized in the synthesis of coordination compounds. For instance, compounds such as Co(L)2, Ni(L)2, and Cu(L)2 were prepared using this ligand, demonstrating its potential in forming complex metal coordination structures (Ramírez-Trejo et al., 2010).
Novel Material Development
This compound has been incorporated in the development of novel materials like a V-shaped molecule exhibiting interesting fluorescence effects. It demonstrated unique properties such as morphology-dependent fluorochromism, which can be useful in applications like security inks (Lu & Xia, 2016).
Antimicrobial and Antitumor Activity
Derivatives of this compound have shown promising antimicrobial and antitumor activities. Research indicates that these derivatives can be synthesized and have potential in treating various microorganisms and tumors (Abdelhamid et al., 2010).
Corrosion Inhibition
Thiazoles, including those related to this compound, have been studied for their efficacy as corrosion inhibitors, particularly for metals like copper. Their high inhibition efficiencies make them suitable for industrial applications (Farahati et al., 2019).
Molecular Dynamics and Computational Studies
The compound has been the subject of various computational and molecular dynamics studies, enhancing the understanding of its properties and potential applications in various fields, including pharmacology and material science (Kaya et al., 2016).
Properties
IUPAC Name |
N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-4-10(5-3-1)6-7-12-11-13-8-9-14-11/h1-5H,6-9H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGJVTLPBGGVBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368530 |
Source
|
Record name | (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676035 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91215-17-7 |
Source
|
Record name | (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.